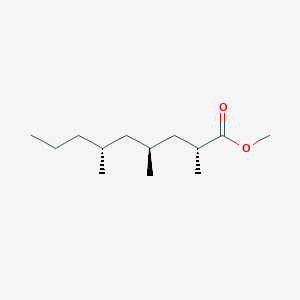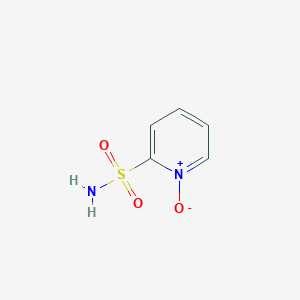
3-(1-nitropropyl)thiolane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-nitropropyl)thiolane 1,1-dioxide is an organic compound with the molecular formula C7H13NO4S It is a derivative of tetrahydrothiophene, where the sulfur atom is oxidized to a sulfone and a nitropropyl group is attached to the third carbon of the tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-nitropropyl)thiolane 1,1-dioxide typically involves the nitration of tetrahydrothiophene followed by oxidation. One common method is to first react tetrahydrothiophene with a nitrating agent such as nitric acid to introduce the nitro group. The resulting nitro compound is then oxidized using an oxidizing agent like hydrogen peroxide or a peracid to form the sulfone group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-nitropropyl)thiolane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, although the sulfone group is relatively stable.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Reduction: 3-(1-Aminopropyl)tetrahydrothiophene 1,1-dioxide.
Substitution: Various substituted tetrahydrothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-nitropropyl)thiolane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-nitropropyl)thiolane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfone group enhances the compound’s stability and reactivity, making it a versatile intermediate in chemical reactions.
Comparison with Similar Compounds
3-(1-nitropropyl)thiolane 1,1-dioxide can be compared with other similar compounds, such as:
Tetrahydrothiophene 1,1-dioxide: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-(1-Nitropropyl)thiophene: Lacks the sulfone group, resulting in different chemical properties and reactivity.
3-(1-Aminopropyl)tetrahydrothiophene 1,1-dioxide: The nitro group is reduced to an amine, altering its biological activity and chemical reactivity.
The uniqueness of this compound lies in its combination of a nitro group and a sulfone group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
17153-27-4 |
|---|---|
Molecular Formula |
C7H13NO4S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-(1-nitropropyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C7H13NO4S/c1-2-7(8(9)10)6-3-4-13(11,12)5-6/h6-7H,2-5H2,1H3 |
InChI Key |
AUNLMUKUEBYECH-UHFFFAOYSA-N |
SMILES |
CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-] |
Canonical SMILES |
CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-] |
Synonyms |
3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


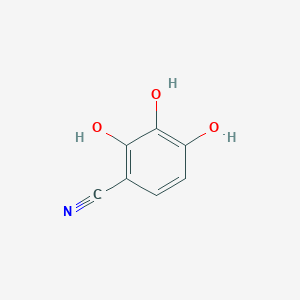

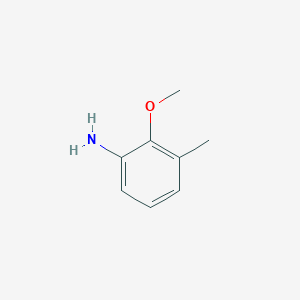
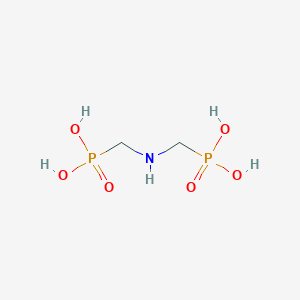
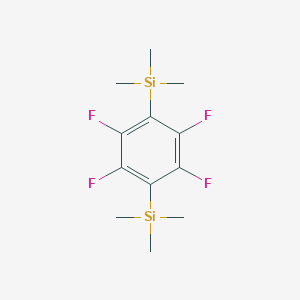
![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)
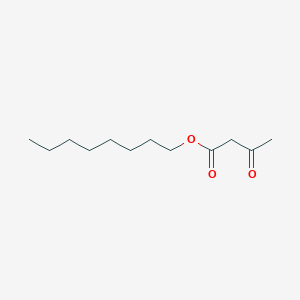
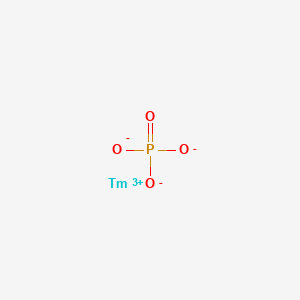


![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)
